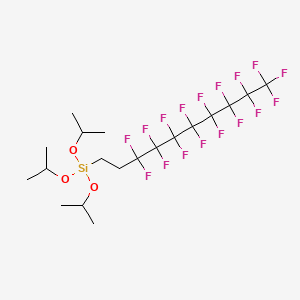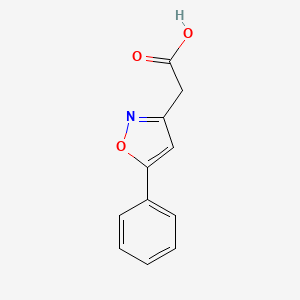
4-(Azetidin-1-ylsulfonyl)aniline
Vue d'ensemble
Description
4-(Azetidin-1-ylsulfonyl)aniline is a chemical compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol.
Applications De Recherche Scientifique
4-(Azetidin-1-ylsulfonyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of beta-lactam antibiotics.
Industry: Utilized in the production of polymers and materials with unique properties.
Orientations Futures
Azetidines, which “4-(Azetidin-1-ylsulfonyl)aniline” is a derivative of, have been the subject of recent research due to their unique reactivity driven by ring strain . Future research directions could involve exploring new synthetic methodologies for azetidine derivatives and investigating their potential applications in various fields .
Mécanisme D'action
Target of Action
The primary target of 4-(Azetidin-1-ylsulfonyl)aniline is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, playing a crucial role in DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives, such as this compound, exhibit antimicrobial and antitumor activities .
Mode of Action
This compound interacts with DHFR by binding to its active sites . This binding inhibits the function of DHFR, thereby disrupting the synthesis of tetrahydrofolate, a critical component in DNA synthesis. As a result, cell growth is hindered, leading to the antimicrobial and antitumor effects of the compound .
Biochemical Pathways
The inhibition of DHFR affects the tetrahydrofolate synthesis pathway, which is essential for DNA synthesis and cell growth . The disruption of this pathway leads to the downstream effect of inhibited cell growth, contributing to the compound’s antimicrobial and antitumor activities .
Result of Action
The primary result of this compound’s action is the inhibition of cell growth, due to its disruption of the tetrahydrofolate synthesis pathway . This leads to its antimicrobial and antitumor effects .
Analyse Biochimique
Biochemical Properties
4-(Azetidin-1-ylsulfonyl)aniline plays a significant role in biochemical reactions, particularly in enzyme activity studies. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it has been mentioned in the context of enzyme activity studies, such as decreased circulating acid maltase activity . The compound’s structural features make it relevant in designing assays or inhibitors for enzymes like acid maltase. Additionally, this compound can form covalent bonds with other molecules, which might be exploited in creating hybrid molecules for genetic research.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell function, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with other molecules can impact cellular processes by altering the activity of specific proteins or enzymes. This, in turn, can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, its structural features make it relevant in designing assays or inhibitors for enzymes like acid maltase . Additionally, this compound can influence gene expression by forming covalent bonds with DNA or RNA molecules, thereby affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and exposure to dust, mist, gas, or vapors. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound maintaining its stability when stored in an inert atmosphere at 2-8°C.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with higher doses leading to toxic or adverse effects. It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing harm to the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its structural features make it relevant in designing assays or inhibitors for enzymes like acid maltase . The compound can also affect metabolic flux and metabolite levels by altering the activity of specific enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. Additionally, environmental factors such as temperature and exposure to dust, mist, gas, or vapors can affect the compound’s transport and distribution.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The ability of this compound to form covalent bonds with other molecules can also influence its subcellular localization and activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-ylsulfonyl)aniline typically involves the reaction of azetidine with sulfonyl chloride derivatives under controlled conditions. The process often requires the use of a base, such as triethylamine, to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Azetidin-1-ylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be opened or modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted azetidine derivatives.
Comparaison Avec Des Composés Similaires
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity but different applications.
Aziridine: Another nitrogen-containing heterocycle with a three-membered ring, known for its high reactivity and use in polymer chemistry.
Uniqueness: 4-(Azetidin-1-ylsulfonyl)aniline is unique due to its sulfonyl group, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives . This uniqueness makes it valuable in specific applications, such as the synthesis of beta-lactam antibiotics and other biologically active compounds .
Propriétés
IUPAC Name |
4-(azetidin-1-ylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-8-2-4-9(5-3-8)14(12,13)11-6-1-7-11/h2-5H,1,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNOHKRWQFNUDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine](/img/structure/B1323046.png)


![6-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1323054.png)










